Bruceine A, dehydro-
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Description
Molecular Structure Analysis
The molecular structure of Bruceine A is complex and involves diverse intracellular signal transduction pathways . It is a quassic ester from bruceine javanica .Chemical Reactions Analysis
Bruceine A has been found to have potent anti-inflammatory effects and provides significant protection against diabetic kidney disease in a diabetic mouse model . Specifically, Bruceine A is capable of binding to Gal-1, thereby inhibiting Gal-1 – initiated intracellular inflammatory signaling pathways under high-glucose stress .Physical And Chemical Properties Analysis
Bruceine A is a natural quassinoid compound . It is extracted from the fruit of the Traditional Chinese Medicine Brucea javanica (L.) Merr . More detailed physical and chemical properties are not available in the search results.Future Directions
Given that Galectin-1 (Gal-1) has a contributory role in inflammation and diabetic kidney disease (DKD) progression, Gal-1–targeted therapy can be of great value for DKD treatment . In the present work, Bruceine A (BA) was identified as a Gal-1 inhibitor that has potent anti-inflammatory effects and provides significant protection against DKD in a diabetic mouse model . This work is the first to demonstrate that BA is a Gal-1 inhibitor that has renoprotective effects, thus providing a new strategy for pharmacologic treatment of the leading cause of kidney failure diseases .
properties
IUPAC Name |
methyl (2R,3R,6R,13R,14S,15R,16R,17R)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25(23(33)34-5)9-35-26(20)14(36-22(18)32)7-12-11(3)16(29)13(27)8-24(12,4)19(26)17(30)21(25)31/h8,10,14,17-21,27,30-31H,6-7,9H2,1-5H3/t14-,17-,18-,19-,20+,21+,24+,25+,26?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSDRSYXOLTAQT-VQRLCXRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C45C(C2(C=C(C1=O)O)C)C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(CO5)C(=O)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H]3C45[C@@H]([C@]2(C=C(C1=O)O)C)[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(CO5)C(=O)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10914881 |
Source
|
Record name | Methyl 1,2,10-trihydroxy-8,11a-dimethyl-4-[(3-methylbutanoyl)oxy]-5,9-dioxo-1,4,5,6a,7,9,11a,11b-octahydro-2H-11c,3-(epoxymethano)phenanthro[10,1-bc]pyran-3(3aH)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10914881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bruceine A, dehydro- | |
CAS RN |
73435-47-9, 95660-29-0 |
Source
|
Record name | Dehydrobruceine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073435479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1,2,10-trihydroxy-8,11a-dimethyl-4-[(3-methylbutanoyl)oxy]-5,9-dioxo-1,4,5,6a,7,9,11a,11b-octahydro-2H-11c,3-(epoxymethano)phenanthro[10,1-bc]pyran-3(3aH)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10914881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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